molecular formula C17H13N5OS B2368501 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone CAS No. 1257863-06-1

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone

Cat. No.: B2368501
CAS No.: 1257863-06-1
M. Wt: 335.39
InChI Key: POZBZQIEORZKPI-UHFFFAOYSA-N
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Description

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H13N5OS and its molecular weight is 335.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into similar compounds often focuses on their synthesis and chemical properties. For instance, a study by Mabkhot, Abd Elshafy Kheder, and Al-Majid (2010) describes the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) and related derivatives, highlighting the versatility of thieno[2,3-b]-thiophene in chemical synthesis Molecules, 15(12), 9418-9426. These findings contribute to the broader understanding of complex compound synthesis and its potential applications in various fields of research.

Antimicrobial and Antioxidant Activities

Compounds structurally related to the queried molecule have been investigated for their antimicrobial and antioxidant activities. Bassyouni et al. (2012) synthesized a series of derivatives and evaluated their antioxidant and antimicrobial activities, providing insights into their potential therapeutic applications Egyptian Pharmaceutical Journal, 11, 80. Such research underscores the importance of structural analysis in developing new compounds with potential health benefits.

Potential Anticancer Agents

The search for new anticancer agents is a significant area of research. Xu et al. (2017) evaluated novel pyrazoline derivatives for their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line), identifying compounds with promising anticancer properties Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, 22. This research exemplifies the ongoing efforts to discover and develop new therapeutic agents from complex chemical structures.

Material Science Applications

In material science, the synthesis and characterization of oligobenzimidazoles by Anand and Muthusamy (2018) demonstrated their potential in electrical, optical, and thermal applications Journal of Molecular Structure, 1155, 349-361. Such studies highlight the versatility of benzimidazole derivatives in developing materials with unique properties.

Antibacterial Screening

The development of novel compounds with antibacterial properties is crucial in addressing antibiotic resistance. Landage, Thube, and Karale (2019) synthesized and characterized novel thiazolyl pyrazole and benzoxazole derivatives, evaluating their antibacterial activities Oriental Journal of Chemistry. This research contributes to the search for new antimicrobial agents.

Mechanism of Action

Target of Action

Similar compounds have been found to targetPantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.

Mode of Action

The exact mode of action of this compound is currently unknown. Molecular docking and dynamics studies can provide insights into the putative binding pattern and stability of the protein-ligand complex .

Biochemical Pathways

The compound likely affects the Coenzyme A biosynthesis pathway by inhibiting Pantothenate synthetase, if it indeed targets this enzyme. This could disrupt the energy metabolism of the cell, leading to cell death .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, which suggests that they have been optimized for good bioavailability .

Result of Action

The inhibition of Pantothenate synthetase would disrupt the production of Coenzyme A, an essential molecule in energy metabolism. This could lead to the death of the cell, providing a potential mechanism for the compound’s antimycobacterial activity .

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-16(13-10-12(19-20-13)15-6-3-9-24-15)22-8-7-21-14-5-2-1-4-11(14)18-17(21)22/h1-6,9-10H,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZBZQIEORZKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NNC(=C4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.